

methyl (3S)-3-amino-3-phenylpropanoate

literature review

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Compound of Interest

Compound Name: methyl (3S)-3-amino-3-phenylpropanoate

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An In-Depth Technical Guide to **Methyl (3S)-3-amino-3-phenylpropanoate**: Synthesis, Properties, and Applications

Introduction: The Significance of Chiral β -Amino Esters

In the landscape of modern drug discovery and organic synthesis, chiral β -amino acids and their derivatives are indispensable structural motifs.^{[1][2]} Unlike their α -amino acid counterparts, which are the fundamental components of proteins, β -amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly minor alteration imparts significant advantages, including increased metabolic stability and the ability to form unique, stable secondary structures in peptides (β -peptides).^[3] **Methyl (3S)-3-amino-3-phenylpropanoate**, a key member of this class, is a highly valued chiral building block.^{[4][5]} Its stereochemically defined structure is crucial for the synthesis of enantiomerically pure pharmaceuticals, where the biological activity is often confined to a single enantiomer.^{[5][7]} This guide provides a comprehensive technical overview of its synthesis, properties, and critical applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

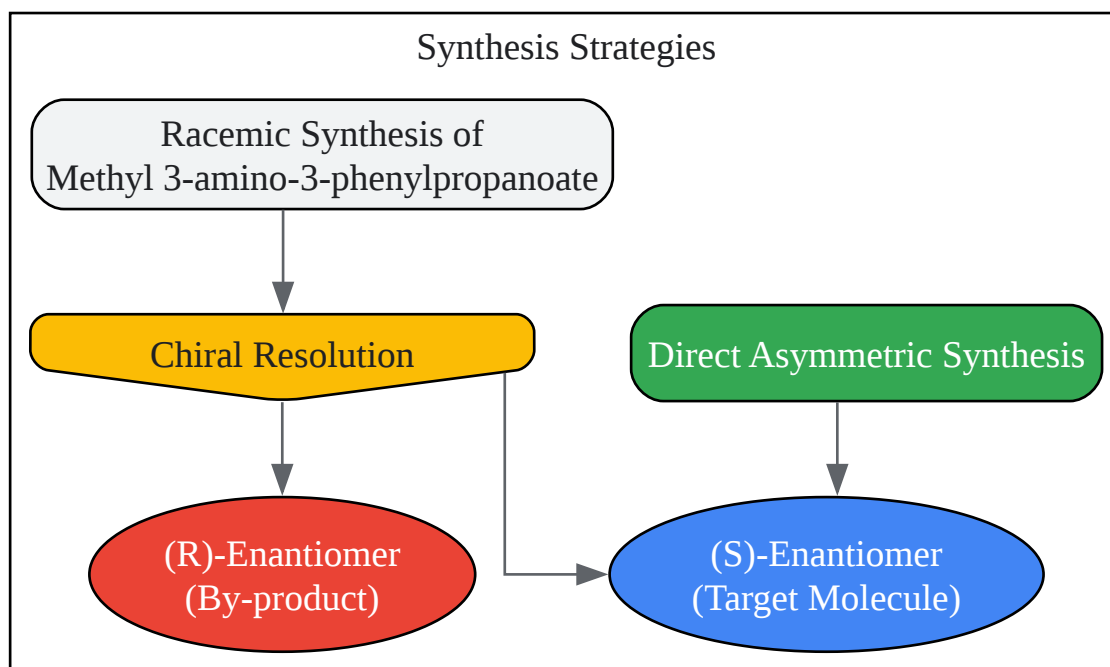
The precise characterization of **methyl (3S)-3-amino-3-phenylpropanoate** is fundamental for its use in synthesis. The following table summarizes its key physical and computed properties,

compiled from various authoritative sources.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[8] [9] [10]
Molecular Weight	179.22 g/mol	[8] [9] [10]
Appearance	Pale Yellow Low Melting Solid	[8] [11]
Boiling Point (Predicted)	283.0 ± 28.0 °C at 760 mmHg	[8] [12]
Density (Predicted)	1.098 ± 0.06 g/cm ³	[8] [12]
pKa (Predicted)	7.68 ± 0.10	[8] [12]
Storage Conditions	Store in freezer, under -20°C, inert atmosphere	[8] [11] [12]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, Methanol	[8] [11]
CAS Number	37088-66-7	[8] [10]

Strategic Synthesis of Enantiopure Methyl (3S)-3-amino-3-phenylpropanoate

The synthesis of enantiomerically pure β-amino esters like the target molecule is a significant challenge in organic chemistry.[\[2\]](#)[\[13\]](#) The primary strategies can be broadly categorized into two main workflows: the resolution of a racemic mixture and direct asymmetric synthesis.



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Figure 1: Primary synthetic routes to the target (S)-enantiomer.

Racemic Synthesis and Chiral Resolution

This classical approach involves first preparing the racemic mixture of methyl 3-amino-3-phenylpropanoate, followed by separation of the enantiomers. While this method results in the loss of at least 50% of the material unless the undesired enantiomer is racemized and recycled, it remains a common and effective strategy.^[14]

A. Racemic Synthesis via Esterification

A straightforward method is the direct esterification of racemic 3-amino-3-phenylpropionic acid.

Experimental Protocol: Fischer Esterification of 3-Amino-3-phenylpropionic acid

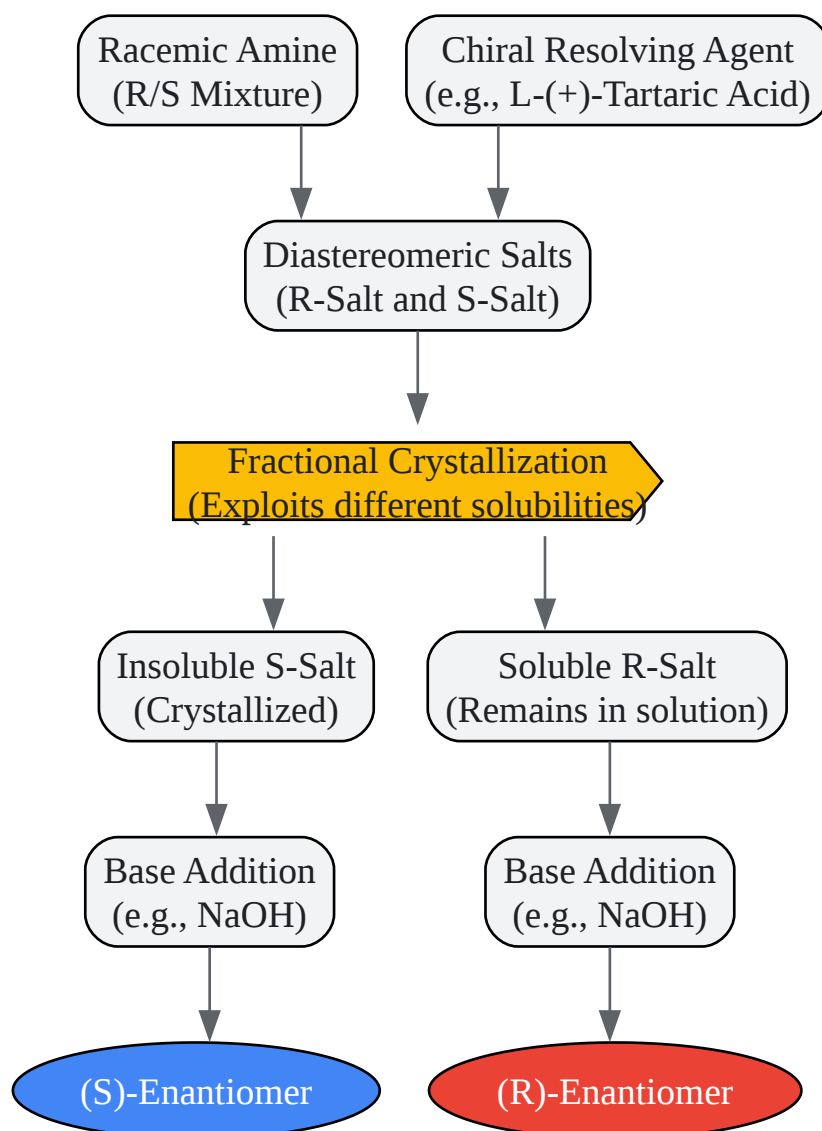
- **Reaction Setup:** Suspend 3-amino-3-phenylpropionic acid (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of acid). Cool the mixture to 0 °C in an ice bath.
- **Acid Addition:** Add thionyl chloride (SOCl₂) (2.0-4.0 eq) dropwise to the stirred suspension. The choice of thionyl chloride is strategic as it reacts with methanol to form HCl in situ, which

catalyzes the esterification, and sulfur dioxide and HCl gas, which are easily removed.

- Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-17 hours, monitoring by TLC until the starting material is consumed.[\[15\]](#)
- Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
- Neutralization & Extraction: Dissolve the residue in dichloromethane and add a saturated aqueous solution of sodium bicarbonate or 5N NaOH solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).[\[15\]](#) This neutralizes the HCl and deprotonates the amine, allowing extraction into the organic layer.
- Isolation: Separate the organic layer. Extract the aqueous layer with additional portions of dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the crude racemic methyl 3-amino-3-phenylpropanoate as an oil.[\[15\]](#)
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

B. Chiral Resolution

Chiral resolution separates the racemic mixture into its individual enantiomers.[\[14\]](#) A prevalent method is the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid or dibenzoyltartaric acid.[\[14\]](#) The differing solubilities of the two diastereomeric salts allow for their separation by fractional crystallization.[\[14\]](#)[\[16\]](#)



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Figure 2: Workflow for chiral resolution via diastereomeric salt formation.

Asymmetric Synthesis

Direct asymmetric synthesis is a more elegant and atom-economical approach that creates the desired enantiomer selectively.[14]

A. Aza-Michael Addition with a Chiral Auxiliary

One powerful method is the conjugate (aza-Michael) addition of a nitrogen nucleophile to an α,β -unsaturated carbonyl compound.[17] The use of a chiral auxiliary, such as (S,S)-(+)-

pseudoephedrine, can effectively control the stereochemistry of the newly formed chiral center.
[17][18]

Experimental Protocol: Asymmetric Synthesis via Aza-Michael Addition

This protocol is adapted from the synthesis of related β -amino esters.[17]

- **Amide Formation:** First, couple cinnamic acid with (S,S)-(+)-pseudoephedrine to form the chiral α,β -unsaturated amide. This auxiliary provides a rigid chiral environment close to the reaction center.
- **Conjugate Addition:** Treat the resulting chiral amide with a nitrogen nucleophile, such as lithium benzylamide, at low temperature (e.g., $-78\text{ }^{\circ}\text{C}$). The steric and electronic properties of the pseudoephedrine auxiliary direct the incoming nucleophile to one face of the double bond, leading to a highly diastereoselective addition.
- **Auxiliary Cleavage and Esterification:** The crucial final step is to cleave the auxiliary and form the methyl ester. This can be achieved in a single step by treating the β -amino amide adduct with sodium methoxide and dimethyl carbonate (DMC).[17] This transamidation/esterification process proceeds without loss of optical purity.
- **Deprotection:** If a protected amine (like N,N-dibenzyl) was used, a final deprotection step (e.g., catalytic hydrogenation with Pd/C) is required to yield the free amine.

B. Biocatalytic and Enzymatic Methods

Enzymatic methods offer high enantioselectivity under mild, environmentally friendly conditions. [13] Transaminases, for example, can be used for the asymmetric synthesis of chiral amines from prochiral ketones.[19] While direct application to **methyl (3S)-3-amino-3-phenylpropanoate** might involve multiple steps (e.g., synthesis of the corresponding β -keto ester followed by reductive amination), enzymatic cascades are a powerful emerging strategy. [19][20]

Applications in Drug Development and Research

Methyl (3S)-3-amino-3-phenylpropanoate is more than an academic curiosity; it is a critical intermediate in the synthesis of complex, biologically active molecules.[21] β -phenylalanine

derivatives are found in natural products with antibiotic properties and are key scaffolds in medicinal chemistry.[\[1\]](#)[\[2\]](#)

- **Pharmaceutical Intermediates:** The hydrochloride salt of the racemic compound is a key intermediate in the synthesis of Maraviroc, an antiviral medication used in the treatment of HIV infection.[\[7\]](#) The precise stereochemistry imparted by the (S)-enantiomer is vital for the drug's efficacy.
- **Peptidomimetics:** As a β -amino acid derivative, it is used to construct β -peptides. These peptides can mimic the structure of natural peptides but exhibit enhanced resistance to enzymatic degradation, making them attractive candidates for drug development.[\[3\]](#)
- **Scaffold for Synthesis:** It serves as a versatile starting material for creating libraries of compounds for drug screening.[\[1\]](#) Its functional groups—the amine and the ester—allow for a wide range of chemical modifications.

Conclusion and Future Perspective

Methyl (3S)-3-amino-3-phenylpropanoate stands out as a valuable chiral building block, bridging fundamental organic synthesis with applied pharmaceutical development. While traditional methods of racemic synthesis followed by resolution are robust, the field is increasingly moving towards more efficient and sustainable asymmetric strategies.[\[13\]](#) The development of novel metallocatalytic and biocatalytic pathways will continue to improve access to this and other enantiomerically pure β -amino esters, facilitating the discovery of next-generation therapeutics.[\[1\]](#)[\[13\]](#) The inherent stability and unique conformational properties of the β -amino acid scaffold ensure that this compound and its derivatives will remain relevant in medicinal chemistry for the foreseeable future.

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